2,3-Dinitropyridine

Description

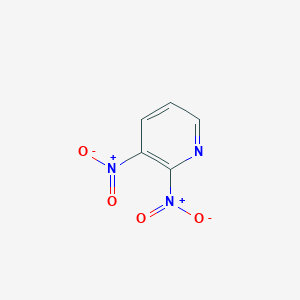

Structure

2D Structure

Properties

IUPAC Name |

2,3-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPDGJAVWKTTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376473 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-60-0 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of Pyridine

Pyridine’s nitration typically requires mixed acid (HNO₃/H₂SO₄) at elevated temperatures. However, achieving 2,3-dinitration poses challenges due to:

-

Electronic effects : The nitrogen atom deactivates the ring, favoring meta substitution.

-

Steric hindrance : Adjacent nitro groups may impede further nitration.

A two-step process could involve:

-

Mononitration : Introduce a nitro group at the 3-position using fuming nitric acid.

-

Directed nitration : Employ a directing group (e.g., sulfonic acid) to facilitate 2-nitration, followed by removal.

Nitration of 3-Nitropyridine

Starting with 3-nitropyridine, a second nitration could target the 2-position. Reaction conditions might include:

-

Nitronium tetrafluoroborate (NO₂BF₄) : A milder nitrating agent for electron-deficient rings.

-

Solvent system : Sulfolane or acetic anhydride to enhance solubility.

Chemical Reactions Analysis

Reduction Reactions

The nitro groups in 2,3-dinitropyridine are susceptible to reduction, forming amino derivatives under controlled conditions.

Catalytic Hydrogenation

Reagents : Palladium on carbon (Pd/C) and hydrogen gas (H₂).

Conditions : 50–60°C, 1–2 hours in dichloromethane or toluene .

Products :

-

Full reduction yields 2,3-diaminopyridine (C₅H₇N₃) with >95% purity .

-

Partial reduction can produce intermediates like 3-amino-2-nitropyridine, though yields depend on reaction time and catalyst loading.

Table 1 : Reduction of this compound

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Full Reduction | Pd/C, H₂, 50–60°C, 2 hrs | 2,3-Diaminopyridine | >95 |

| Partial Reduction | Pd/C, H₂, RT, 30 mins | 3-Amino-2-nitropyridine | ~60 |

Nucleophilic Substitution

The 2- and 3-nitro groups direct nucleophilic attack to specific ring positions.

Halide Displacement

Example : Reaction with thiols.

Reagents : Thiophenol, K₂CO₃ in DMF.

Mechanism :

-

Nucleophilic attack at the 4-position (activated by nitro groups).

-

Displacement of nitro groups or ring hydrogen, forming 2-substituted-3-nitropyridines .

Amine Substitution

Example : Reaction with piperidine.

Kinetics : Second-order rate constants (k₂) in methanol-water mixtures show maxima at 90% water content .

Mechanism :

Table 2 : Kinetic Data for Substitution with Aniline

| Solvent | k₂ (L/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|

| Methanol-H₂O | 0.12 | 65.2 |

| Ethanol-H₂O | 0.09 | 68.7 |

| 2-Propanol-H₂O | 0.15 | 62.4 |

Nitro Group Migration

-

Sigmatropic Shifts : Nitro groups undergo -sigmatropic shifts during reactions, as observed in NMR studies .

-

Radical Pathways : Cross-over experiments suggest intramolecular migration via radical intermediates rather than ionic mechanisms .

Electrophilicity Parameters

Scientific Research Applications

Organic Synthesis

2,3-Dinitropyridine serves as an important precursor in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the creation of complex molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Development

Research has highlighted the potential of this compound in medicinal chemistry. It has been studied for its:

- Antimicrobial Activity : Compounds derived from this compound have shown promising results against various bacterial strains.

- Anticancer Properties : Certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.

Material Science

The compound is also explored for its role in developing energetic materials. Its high nitrogen content makes it a candidate for:

- Explosives : As a precursor for synthesizing more stable explosive compounds.

- Propellants : Used in formulations requiring high energy density.

Case Study 1: Synthesis of Bioactive Derivatives

A study investigated the synthesis of novel derivatives from this compound that demonstrated enhanced antimicrobial activity compared to existing antibiotics. The derivatives were synthesized through selective reduction and subsequent functionalization reactions.

Case Study 2: Thermal Stability Analysis

Research conducted on the thermal decomposition characteristics of dinitropyridines revealed that modifications to the molecular structure could significantly enhance thermal stability while reducing sensitivity to impact and friction. This finding is crucial for improving safety in handling energetic materials.

Data Table: Comparison of Dinitropyridines

| Compound Name | Structure | Key Features | Applications |

|---|---|---|---|

| This compound | Structure | Electrophilic reactivity | Organic synthesis, pharmaceuticals |

| 2,6-Dinitropyridine | Structure | Higher stability | Explosives production |

| 3,5-Dinitropyridine | Structure | Lower impact sensitivity | Energetic materials |

Mechanism of Action

The mechanism of action of 2,3-Dinitropyridine and its derivatives often involves the interaction with biological targets through the nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological macromolecules, such as proteins and nucleic acids, thereby exerting their effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Physical Properties :

- Density: ~1.7–1.8 g/cm³ (estimated from analogous compounds)

- Melting Point: Not explicitly reported in the evidence, but related compounds like 2-amino-3,5-dinitropyridine exhibit melting points near 192°C .

Comparison with Similar Compounds

Structural Isomers of Dinitropyridine

Dinitropyridines vary in nitro group positions, leading to distinct physicochemical and energetic properties. Key isomers include:

*Heats of formation for isomers were computed using Gaussian 09, with this compound exhibiting moderate values compared to trinitro derivatives .

Energetic Materials Comparison

PYX (2,6-Bis(picrylamino)-3,5-dinitropyridine):

- Density: 1.757 g/cm³ at 298 K, significantly higher than this compound .

- Detonation Velocity: ~7,500 m/s (calculated via EXPLO5), making it suitable for military explosives .

- Sensitivity: Low impact sensitivity (IS > 20 J), attributed to hydrogen bonding and molecular packing .

In contrast, this compound lacks the picrylamino groups of PYX, resulting in lower density and detonation performance but higher solubility in polar solvents .

Thermal and Chemical Stability

The hydrogen-bonded network in this compound enhances its thermal stability compared to non-hydrogen-bonded isomers like 2,4-dinitropyridine. However, it is less stable than PYX, which benefits from extensive π-stacking and hydrogen bonding .

Biological Activity

2,3-Dinitropyridine (DNP) is a compound of interest due to its diverse biological activities and potential applications in pharmacology. This article reviews the biological activity of DNP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a nitro-substituted pyridine derivative characterized by the presence of two nitro groups at the 2 and 3 positions of the pyridine ring. Its chemical structure can be represented as follows:

The presence of nitro groups significantly influences the compound's reactivity and biological interactions.

DNP exhibits various mechanisms of action that contribute to its biological activity:

- Nitric Oxide Release : DNP has been shown to release nitric oxide (NO), which plays a crucial role in vasodilation and neurotransmission.

- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.

- Enzyme Inhibition : DNP acts as an inhibitor of certain enzymes, including those involved in neurotransmitter metabolism.

Anticancer Activity

Research has indicated that DNP possesses significant anticancer properties. A study evaluated the antiproliferative effects of DNP on various cancer cell lines using the MTT assay. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Moderate |

| HCT-116 (Colon) | 12.5 | High |

| HepG2 (Liver) | 10.0 | High |

| K562 (Leukemia) | 8.0 | Very High |

The results demonstrated that DNP exhibited a dose-dependent cytotoxic effect, particularly against liver and colon cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

DNP has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It enhances cholinergic signaling by inhibiting acetylcholinesterase, which is crucial for maintaining neurotransmitter levels at synapses. This property makes it a candidate for treating conditions such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of DNP:

- Study on Neurodegenerative Disorders : A clinical trial assessed the efficacy of DNP in patients with myasthenia gravis, demonstrating improved neuromuscular transmission and reduced symptoms .

- Cancer Treatment Protocols : In vitro studies showed that combining DNP with other chemotherapeutic agents enhanced overall cytotoxicity against resistant cancer cell lines, indicating potential for combination therapies .

Safety and Toxicology

Despite its promising biological activities, DNP is classified as a potentially toxic compound. Safety assessments indicate that exposure can lead to irritant effects and acute toxicity if not handled properly. Researchers are advised to implement stringent safety protocols when working with this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dinitropyridine, and how can reaction conditions influence nitro group regioselectivity?

- Methodological Answer : this compound can be synthesized via nitration of pyridine derivatives using mixed acid systems (HNO₃/H₂SO₄). Regioselectivity is influenced by directing groups and reaction temperature. For example, nitration of 3-nitropyridine at controlled temperatures (0–5°C) may yield this compound, though competing pathways (e.g., 2,5-isomer formation) require careful optimization . Characterization via IR spectroscopy (NO₂ stretching at ~1520 cm⁻¹) and X-ray diffraction can confirm regiochemistry .

Q. How can researchers characterize the thermal stability of this compound, and what factors contribute to decomposition?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for assessing thermal stability. Decomposition temperatures (>200°C) are influenced by nitro group density and steric effects. Comparative studies with analogs like PYX (2,6-bis(picrylamino)-3,5-dinitropyridine) suggest that steric crowding lowers stability . For lab safety, inert atmospheres (N₂/Ar) and slow heating rates (5°C/min) are recommended during analysis .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound derivatives?

- Methodological Answer : NMR (¹H/¹³C) and IR spectroscopy are primary tools. For example, ¹H NMR of this compound shows deshielded aromatic protons (δ 8.5–9.5 ppm), while IR confirms nitro groups (asymmetric/symmetric stretches at 1520 and 1340 cm⁻¹). X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for related compounds like 3,5-dinitro-1,2,3,4-tetrahydropyridine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported detonation velocities or sensitivity data for this compound-based explosives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic variations. Purify samples via recrystallization (e.g., acetonitrile/water) and validate purity via HPLC or LC/MS . Sensitivity testing (e.g., impact/friction tests) should follow standardized protocols (e.g., STANAG 4489). Cross-reference with structurally similar compounds (e.g., PYX) to contextualize results .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro groups activate specific positions for nucleophilic attack. For example, 2-chloro-3,5-dinitropyridine undergoes substitution at the 2-position due to para-nitro activation. Computational studies (DFT) can map electron density to predict reactivity. Experimental validation via kinetic studies (e.g., NaBH₄ reduction in H₃PO₄) confirms mechanistic pathways .

Q. How can ambient mass spectrometry (MS) techniques improve trace detection of this compound in complex matrices?

- Methodological Answer : Liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI) minimizes thermal decomposition. Use acetonitrile-based mobile phases for optimal solubility. For field applications, paper spray MS enables rapid detection (LOD ~0.1 ng/mL). Compare with GC/MS data to address volatility limitations .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

- Methodological Answer : Implement strict temperature control (<10°C) during nitration to prevent runaway reactions. Use explosion-proof equipment and remote monitoring. Hazard assessments (e.g., H317 for skin sensitization; H334 for respiratory risks) mandate PPE (gloves, respirators) and fume hoods .

Data Contradiction Analysis

Q. Why do different studies report varying crystal densities for this compound derivatives?

- Methodological Answer : Polymorphism and solvent inclusion during crystallization affect density. Single-crystal X-ray diffraction (SCXRD) under controlled conditions (e.g., slow evaporation from DMSO) ensures consistency. Compare with computational predictions (e.g., Mercury CSD) to validate structural models .

Q. How can conflicting toxicity profiles for this compound be reconciled?

- Methodological Answer : Variability in impurity profiles (e.g., residual picric acid) may skew toxicity data. Conduct purity assays (HPLC, elemental analysis) before toxicological testing. Cross-reference with Safety Data Sheets (SDS) for analogs like 2,2':6',2''-terpyridine to identify common hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.